ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate

Lipophilicity Drug-likeness Physicochemical properties

Procurement of the wrong 4-substituted pyrazole intermediate disrupts RIP1 inhibitor SAR and yields irreproducible results. This compound is the exact late-stage intermediate for SI-918 and related RIP1 kinase inhibitors. Its unique (E)-2-methoxyvinyl enol ether enables direct functionalization without additional protecting groups. • Defined E-stereochemistry ensures batch-to-batch reproducibility • Higher lipophilicity (XLogP3=3.7) supports oral bioavailability optimization • Enables scaffold-hopping via cycloaddition or controlled hydrolysis. For CROs and medicinal chemistry teams, this specific intermediate maintains SAR integrity and accelerates necroptosis-targeted lead optimization.

Molecular Formula C16H17ClN2O3
Molecular Weight 320.77 g/mol
Cat. No. B8198112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate
Molecular FormulaC16H17ClN2O3
Molecular Weight320.77 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1C=COC)Cl)CC2=CC=CC=C2
InChIInChI=1S/C16H17ClN2O3/c1-3-22-16(20)14-13(9-10-21-2)15(17)19(18-14)11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3
InChIKeyMBNHOJSAYLEUDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methoxyvinyl Pyrazole Building Block for RIP1 Inhibitors


Ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate (CAS 2095516-88-2) is a poly-substituted pyrazole derivative characterized by a 5-chloro substituent, an N-benzyl group, a 3-ethyl ester, and a distinctive 4-(E)-2-methoxyvinyl moiety [1]. It is primarily recognized as an advanced synthetic intermediate en route to SI-918 and related analogs, which are receptor-interacting protein 1 (RIP1) kinase inhibitors under investigation for inflammatory and necroptosis-related diseases . The compound's unique substitution pattern, particularly the methoxyvinyl handle, distinguishes it from other close 4-substituted pyrazole-3-carboxylate analogs and makes it a strategic procurement choice for medicinal chemistry campaigns targeting necroptosis pathways.

Synthetic workflow: Advanced intermediate en route to SI-918 analogs and RIP1 kinase inhibitor scaffolds.
Key handle: Distinctive (E)-2-methoxyvinyl group enables downstream functionalization not accessible with formyl analogs.
Target class: Suited for medicinal chemistry campaigns investigating necroptosis and inflammatory pathway modulation.

Non-Interchangeability with In-Class Analogs


Within the family of 1-benzyl-5-chloropyrazole-3-carboxylates, the 4-position substituent dictates the subsequent synthetic trajectory and ultimate structure-activity relationship (SAR) of the final RIP1 inhibitor. Analogs such as the 4-formyl (CAS 2095516-87-1) and 4-(2-oxoethyl) (CAS 2095516-89-3) derivatives possess reactive aldehyde handles, making them suitable for distinct condensation chemistries [1]. In contrast, the (E)-2-methoxyvinyl enol ether in the target compound offers a differentiated reactivity profile that enables alternative downstream transformations, such as hydrolysis to the aldehyde under acidic conditions or participation in cycloaddition reactions . Simply substituting one 4-substituted analog for another would alter the synthetic pathway and likely yield a different final inhibitor scaffold, breaking the established SAR of the lead series. This chemical non-interchangeability makes specific procurement essential for reproducible research.

Attribute
Interchangeability Risk
4-Formyl analog (CAS 2095516-87-1)
Reactive aldehyde handle diverges from methoxyvinyl synthetic pathway; may alter downstream SAR and final inhibitor scaffold.
4-(2-Oxoethyl) analog (CAS 2095516-89-3)
Distinct reactivity profile compared to enol ether; pathway-specific transformations may not transfer directly.
Alternative 4-substituted pyrazoles
Specific procurement essential; substituting any 4-position analog breaks established lead-series SAR and synthetic reproducibility.

Quantitative Differentiation from Closest Analogs


Lipophilicity Advantage over 4-Formyl Analog

The target compound demonstrates a markedly higher predicted lipophilicity (XLogP3 = 3.7) compared to its 4-formyl analog (XLogP3 = 2.8) [1][2]. This 0.9 log unit increase is directly attributable to the lipophilic methoxyvinyl substituent replacing the polar formyl group.

Lipophilicity
Cross-study comparable
XLogP3: 3.7 vs 2.8 (+0.9 log units)
Reported lipophilicity context; may influence lead optimization profiles for permeability.
Computed by XLogP3 algorithm v3.0 (PubChem)
Lipophilicity Drug-likeness Physicochemical properties

Molecular Weight Increase vs. 4-Formyl Analog

The target compound has a molecular weight of 320.77 g/mol, which is 28.05 Da heavier than the 4-formyl analog (292.72 g/mol) [1][2]. This difference corresponds to the replacement of the formyl hydrogen (-CHO) with a larger methoxyvinyl group (-CH=CH-OCH3), increasing the heavy atom count from 20 to 22.

Molecular Weight
Cross-study comparable
320.77 vs 292.72 g/mol (+28.05 Da)
Reflects late-stage intermediate status; supports a shorter subsequent synthetic route.
Computed by PubChem 2.2
Molecular Weight Heavy Atom Count Synthetic intermediate

Rotatable Bond Proliferation for Diversity

The target compound possesses 7 rotatable bonds, compared to 6 rotatable bonds for the 4-formyl analog [1][2]. The additional rotatable bond arises from the methoxyvinyl side chain, which provides an extra degree of conformational freedom that can be exploited in subsequent synthetic steps to generate structural diversity or probe the binding pocket of RIP1.

Rotatable Bonds
Cross-study comparable
7 vs 6 bonds (+1 rotatable bond)
Reported conformational sampling context; may support scaffold-hopping or binding-mode exploration.
Computed by Cactvs 3.4.8.24
Rotatable bonds Structural diversity Lead optimization

Defined E-Stereochemistry as Quality Attribute

The target compound is specifically the (E)-isomer, with a defined bond stereocenter count of 1, as confirmed by its IUPAC name 'ethyl 1-benzyl-5-chloro-4-[(E)-2-methoxyethenyl]pyrazole-3-carboxylate' [1]. In contrast, the 4-formyl and 4-(2-oxoethyl) analogs possess no defined bond stereocenters, making them constitutional isomers with different chemical reactivity [2].

E-Stereochemistry
Supporting evidence
Defined (E)-isomer (1 bond stereocenter)
Critical quality attribute for reproducible downstream transformations; achiral formyl analog lacks this specification.
Confirmed by IUPAC nomenclature and computed properties
Stereochemistry Quality control Synthetic reproducibility

High-Value Application Scenarios


Late-Stage Intermediate for RIP1 Kinase Inhibitor Synthesis

The compound serves as a strategic, late-stage intermediate in the preparation of SI-918 and related analogs, which are receptor-interacting protein 1 (RIP1) kinase inhibitors . Its 4-methoxyvinyl group allows for direct further functionalization without the need for additional protecting group strategies, streamlining the synthetic route. Researchers engaged in necroptosis and inflammation drug discovery should prioritize this specific intermediate to maintain the integrity of the established SAR and ensure synthetic efficiency.

Enhanced Permeability in Lead Optimization

With a predicted XLogP3 of 3.7, this intermediate is notably more lipophilic than its 4-formyl analog (XLogP3 = 2.8) [1][2]. This property is advantageous for medicinal chemistry teams aiming to improve the passive permeability and oral bioavailability of the final RIP1 inhibitor candidates. Selecting this intermediate ensures that the lipophilic handle is introduced at an early stage, allowing for accurate SAR studies.

Scaffold-Hopping and Diversity-Oriented Synthesis

The additional rotatable bond and the enol ether functionality of the methoxyvinyl group provide a unique reactive handle that is absent in the 4-formyl and 4-(2-oxoethyl) analogs [2]. This enables alternative synthetic transformations, such as dipolar cycloadditions or hydrolysis to the aldehyde under controlled conditions, making it an ideal building block for scaffold-hopping exercises and the generation of structurally diverse pyrazole-based libraries.

Quality Procurement for Reproducible Research

The compound's defined E-stereochemistry is a verifiable quality attribute [2]. For contract research organizations (CROs) and academic labs requiring batch-to-batch consistency, procurement specifications must confirm the retention of this E-configuration. This ensures that the downstream synthetic outcomes are reproducible, which is not a concern for the achiral 4-formyl analog.

Application
Selection Property
Validation Focus
Necroptosis pathway inhibitor synthesis
Methoxyvinyl synthetic handle
Downstream functionalization reactivity
Lead optimization campaigns
Computed lipophilicity (XLogP3 3.7)
Permeability-related property review
Scaffold-hopping and diversity-oriented synthesis
Conformational flexibility (7 rot. bonds)
Binding-mode exploration context
Reproducible synthetic research
Defined E-stereochemistry
Chiral/Isomer identity verification (COA)
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